![molecular formula C33H28N4O2S2 B14809226 N,N'-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide](/img/structure/B14809226.png)
N,N'-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide is a complex organic compound featuring benzothiazole moieties. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry, making this compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide, may involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide can undergo various chemical reactions, including:
Oxidation: Involving reagents like Dess-Martin periodinane.
Reduction: Utilizing reducing agents such as sodium borohydride.
Substitution: Commonly with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of fluorescent materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The benzothiazole moiety is crucial for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N’-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual benzothiazole groups enhance its ability to form stable complexes with metals and interact with biological targets, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C33H28N4O2S2 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
N,N'-bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanediamide |
InChI |
InChI=1S/C33H28N4O2S2/c1-20-6-16-26-28(18-20)40-32(36-26)22-8-12-24(13-9-22)34-30(38)4-3-5-31(39)35-25-14-10-23(11-15-25)33-37-27-17-7-21(2)19-29(27)41-33/h6-19H,3-5H2,1-2H3,(H,34,38)(H,35,39) |
InChI Key |
QROTYHVTQIWHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylethyl 4-oxo-4-[(1,3-thiazol-2-ylcarbamothioyl)amino]butanoate](/img/structure/B14809166.png)
![10-Chloro-7H-benzo[c]carbazole](/img/structure/B14809172.png)
![5-benzyl-4-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxamide](/img/structure/B14809175.png)
![6-Fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one](/img/structure/B14809186.png)
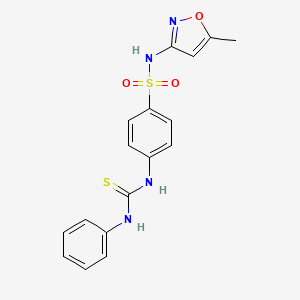
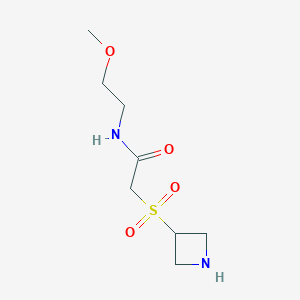
![9H-Imidazo[4,5-h]isoquinolin-9-one, 2-[(4-fluoro-2-methylphenyl)amino]-1,8-dihydro-1,6-dimethyl-7-[3-(tetrahydro-4-oxido-4-phenyl-1,4-azaphosphorin-1(2H)-yl)-1-propen-1-yl]-](/img/structure/B14809200.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14809202.png)
![5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14809205.png)
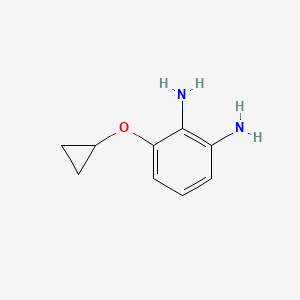
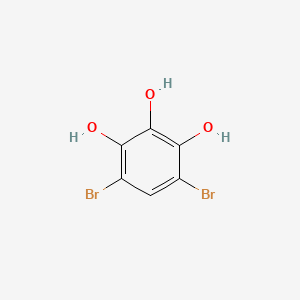
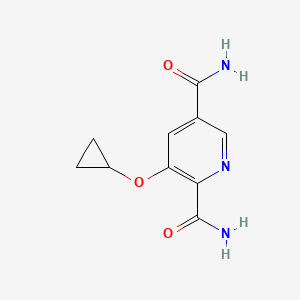
![2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B14809231.png)

